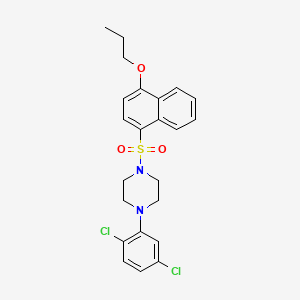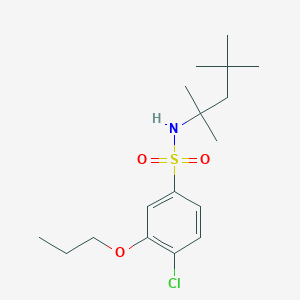
N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzenesulfonamide, also known as CDMB, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it a topic of interest for scientists and researchers.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of inflammation. Additionally, this compound has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzenesulfonamide is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been found to have anti-inflammatory and anticonvulsant properties, making it a potential candidate for the treatment of various inflammatory and neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzenesulfonamide, including:
1. Further investigation of the mechanism of action of this compound, particularly its interaction with PKC.
2. Development of new formulations of this compound that improve its solubility and bioavailability.
3. Investigation of the potential use of this compound in combination with other cancer therapies to enhance its efficacy.
4. Exploration of the potential use of this compound in the treatment of other diseases, such as epilepsy and inflammatory disorders.
In conclusion, this compound is a sulfonamide compound that has shown promising results in various scientific research studies, particularly in the treatment of cancer. While there are limitations to its use, further investigation of this compound's mechanism of action and potential therapeutic applications could lead to the development of new and effective treatments for various diseases.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzenesulfonamide involves a multi-step process that includes the reaction of 5-chloro-2-methylphenylamine with ethyl 2-chloroacetate to form N-(5-chloro-2-methylphenyl)-2-ethoxyacetamide. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride and triethylamine to produce this compound. The overall yield of this process is around 50%.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been found to have anti-inflammatory and anticonvulsant properties, making it a potential candidate for the treatment of various inflammatory and neurological disorders.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4S/c1-5-23-16-11-18(17(24-6-2)9-13(16)4)25(21,22)20-15-10-14(19)8-7-12(15)3/h7-11,20H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRQOYZMDLTGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)






